![molecular formula C11H7Cl2NO B11868719 1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one CAS No. 111736-16-4](/img/structure/B11868719.png)
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one is a unique organic compound belonging to the class of cyclobutaquinolines. This compound is characterized by its tetracyclic structure, which includes a quinoline moiety fused with a cyclobutane ring. The presence of two chlorine atoms at the 1,1-position and a ketone group at the 3-position further distinguishes this compound.
準備方法
The synthesis of 1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one typically involves the photocycloaddition of 4-alkoxy-2-quinolone systems with olefins. For instance, irradiation of 4-allyloxy-2-quinolone can yield the tetracyclic adduct, which upon base treatment, produces the desired compound in quantitative yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
科学的研究の応用
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various quinoline derivatives, which are valuable in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
作用機序
The mechanism by which 1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of bacterial enzymes or disruption of cellular processes in pathogens .
類似化合物との比較
1,1-Dichloro-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one can be compared with other similar compounds such as:
1,2-Dichlorocyclohexane: Both compounds have dichloro substituents, but the cyclobutane ring in the former provides unique reactivity.
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and additional ring structures.
Cyclobutane derivatives: Similar in having a cyclobutane ring, but the presence of the quinoline moiety in this compound adds complexity and potential for diverse applications.
特性
CAS番号 |
111736-16-4 |
|---|---|
分子式 |
C11H7Cl2NO |
分子量 |
240.08 g/mol |
IUPAC名 |
1,1-dichloro-2,4-dihydrocyclobuta[c]quinolin-3-one |
InChI |
InChI=1S/C11H7Cl2NO/c12-11(13)5-7-9(11)6-3-1-2-4-8(6)14-10(7)15/h1-4H,5H2,(H,14,15) |
InChIキー |
JYZCDRNZSNKQDC-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C1(Cl)Cl)C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





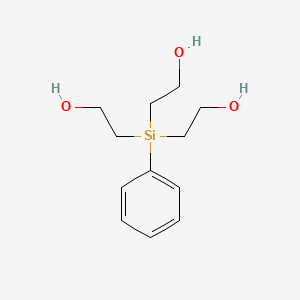
![2-[5-(Carboxymethyl)naphthalen-1-yl]acetic acid](/img/structure/B11868673.png)

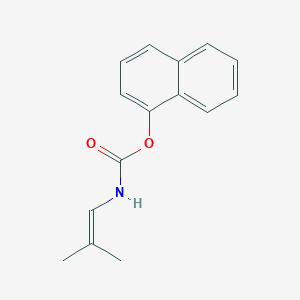
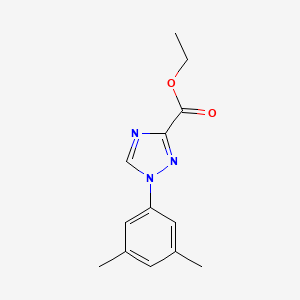
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)
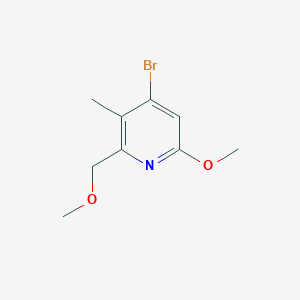

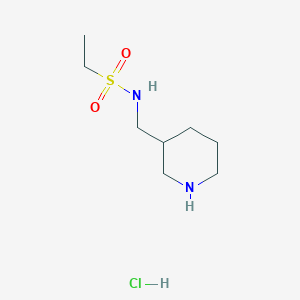
![9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester](/img/structure/B11868706.png)
![3-(Cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11868711.png)
